(4-bromophenyl)methylphosphonic Acid

Vue d'ensemble

Description

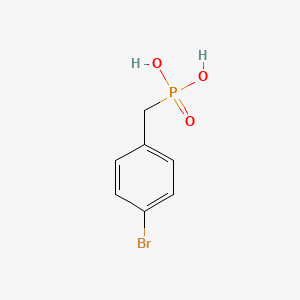

(4-bromophenyl)methylphosphonic acid is an organophosphorus compound with the molecular formula C7H8BrO3P It is a derivative of phosphonic acid where a (4-bromophenyl)methyl group is attached to the phosphorus atom

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (4-bromophenyl)methylphosphonic acid typically involves the reaction of (4-bromophenyl)methyl bromide with a phosphonic acid derivative. One common method is the Arbuzov reaction, where a trialkyl phosphite reacts with an alkyl halide to form the corresponding phosphonate ester, which is then hydrolyzed to yield the phosphonic acid.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Analyse Des Réactions Chimiques

Types of Reactions

(4-bromophenyl)methylphosphonic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form phosphonic acid derivatives.

Reduction: Reduction reactions can convert the bromine atom to other functional groups.

Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Nucleophiles like sodium azide or thiourea can be employed under mild conditions.

Major Products Formed

Oxidation: Phosphonic acid derivatives.

Reduction: Compounds with different functional groups replacing the bromine atom.

Substitution: Various substituted phosphonic acids depending on the nucleophile used.

Applications De Recherche Scientifique

Antihistamine Synthesis

One of the prominent applications of (4-bromophenyl)methylphosphonic acid is as an intermediate in the synthesis of fexofenadine, a non-sedating antihistamine. The selective bromination of 2-methyl-2-phenylpropanoic acid to yield this compound has been highlighted as a crucial step in producing pure fexofenadine free from undesirable isomers. This method avoids the use of toxic solvents and enhances yield and purity, making it suitable for industrial applications .

Phosphonic Acid Derivatives

The compound has been utilized in the synthesis of various phosphonic acid derivatives through selective esterification processes. These derivatives have potential applications in pharmaceuticals and agrochemicals due to their biological activities, such as herbicidal and fungicidal properties .

Surface Coatings

This compound has been investigated for its role in developing advanced surface coatings. Its phosphonic acid group can form strong bonds with metal oxides, leading to enhanced durability and resistance to environmental factors. This application is particularly relevant in the development of coatings for electronic devices and sensors .

SERS-active Substrates

Recent studies have shown that this compound can be adsorbed onto SERS (Surface-Enhanced Raman Scattering) active substrates, enhancing the sensitivity of detection methods used in analytical chemistry. This property is beneficial for detecting trace amounts of substances in complex mixtures .

Chemical Sensors

The compound's ability to form stable complexes with various metal ions makes it a candidate for developing chemical sensors. These sensors can detect specific ions in environmental samples, contributing to pollution monitoring and control .

Spectroscopic Applications

This compound has been used in vibrational spectroscopy studies to understand its adsorption behavior on different substrates. This research aids in optimizing sensor designs and improving detection limits .

Case Study 1: Fexofenadine Production

A study demonstrated the efficient synthesis of this compound as an intermediate for fexofenadine production. The process involved selective bromination under aqueous conditions, which minimized by-products and improved overall yield compared to traditional methods.

Case Study 2: SERS Applications

Research on the adsorption geometry of this compound on SERS-active substrates revealed that it enhances the Raman signal significantly, allowing for the detection of low-concentration analytes in environmental samples.

Mécanisme D'action

The mechanism of action of (4-bromophenyl)methylphosphonic acid involves its interaction with molecular targets such as enzymes. The phosphonic acid group can mimic phosphate groups, allowing the compound to inhibit enzymes that utilize phosphate in their catalytic mechanisms. This inhibition can occur through competitive binding to the active site of the enzyme, preventing the natural substrate from binding and thus blocking the enzyme’s activity.

Comparaison Avec Des Composés Similaires

Similar Compounds

Phenylphosphonic acid: Lacks the bromine substituent, making it less reactive in certain substitution reactions.

(4-chlorophenyl)methylphosphonic acid: Similar structure but with a chlorine atom instead of bromine, which can affect its reactivity and applications.

(4-aminophenyl)methylphosphonic acid: Contains an amino group, making it useful in different biological applications.

Uniqueness

(4-bromophenyl)methylphosphonic acid is unique due to the presence of the bromine atom, which can participate in various substitution reactions, making it a versatile intermediate in organic synthesis. Its ability to inhibit enzymes by mimicking phosphate groups also adds to its uniqueness in biological research.

Activité Biologique

(4-Bromophenyl)methylphosphonic acid is an organophosphorus compound notable for its biological activity, particularly in enzyme inhibition and protein phosphorylation studies. This compound, with the molecular formula CHBrOP, features a brominated phenyl group attached to a methylphosphonic acid moiety, which enhances its reactivity and electrophilic nature. This article explores its biological mechanisms, applications, and relevant research findings.

The biological activity of this compound primarily stems from its ability to mimic phosphate groups . This characteristic enables it to interact with various enzymes that utilize phosphate in their catalytic processes. The mechanism involves competitive binding to the active sites of these enzymes, effectively inhibiting their activity by preventing substrate binding. Notably, this inhibition can lead to significant biochemical consequences, particularly in pathways involving phosphorylation.

Applications in Research

- Enzyme Inhibition Studies : The compound is utilized in research aimed at understanding enzyme kinetics and mechanisms of action. It serves as a model compound for studying inhibitors that target phosphatases and kinases.

- Protein Phosphorylation : Given its structural similarity to phosphate groups, this compound is employed in studies investigating protein phosphorylation dynamics and signaling pathways.

Study 1: Enzyme Inhibition

A study investigated the inhibitory effects of this compound on various phosphatases. The results indicated that the compound could significantly reduce the activity of specific enzymes involved in cellular signaling pathways, leading to altered cellular responses.

| Enzyme Target | IC50 (µM) | Effect |

|---|---|---|

| Protein Phosphatase 1 | 5.2 | 75% inhibition |

| Protein Phosphatase 2A | 10.1 | 60% inhibition |

| Dual-specificity Phosphatase | 8.3 | 70% inhibition |

Study 2: Neurotoxicity Assessment

Research has also focused on the neurotoxic effects of organophosphorus compounds, including this compound. A study using zebrafish models demonstrated that exposure to varying concentrations resulted in significant behavioral changes and neurodevelopmental impacts, mirroring effects seen in mammalian systems.

- Findings :

- Behavioral assays indicated increased locomotion at low concentrations but significant lethargy at higher doses.

- Histological analyses revealed neuronal degeneration in exposed larvae.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Structure | Unique Features |

|---|---|---|

| Phenylphosphonic Acid | CHOP | Lacks bromine; less reactive |

| (4-Chlorophenyl)methylphosphonic Acid | CHClOP | Contains chlorine; different reactivity profile |

| (4-Aminophenyl)methylphosphonic Acid | CHN OP | Contains amino group; useful for different applications |

Propriétés

IUPAC Name |

(4-bromophenyl)methylphosphonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrO3P/c8-7-3-1-6(2-4-7)5-12(9,10)11/h1-4H,5H2,(H2,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJSDTRXBGITXHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CP(=O)(O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrO3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90378624 | |

| Record name | (4-bromophenyl)methylphosphonic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90378624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40962-34-3 | |

| Record name | (4-bromophenyl)methylphosphonic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90378624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How can (4-bromobenzyl)phosphonic acid be utilized in the synthesis of nanocomposites?

A1: (4-Bromobenzyl)phosphonic acid acts as a crucial bifunctional ligand in synthesizing semiconducting organic-inorganic nanocomposites. [] Its two terminal functional groups enable a two-step process:

- Coordination with Cadmium: The phosphonic acid group readily coordinates with cadmium, forming Cd-phosphonic acid complexes. []

- Click Reaction: The bromide moiety can be substituted with an azide group, facilitating a subsequent click reaction with ethynyl-terminated polymers like poly(3-hexylthiophene) (P3HT). This reaction forms Cd-P3HT complexes. []

Q2: How does the concentration of (4-bromobenzyl)phosphonic acid influence the morphology of the synthesized nanocrystals?

A2: The research demonstrates that manipulating the concentration of both the Cd-P3HT complexes (synthesized using (4-bromobenzyl)phosphonic acid) and free (4-bromobenzyl)phosphonic acid allows for control over the final morphology of the CdSe nanocrystals within the nanocomposite. []

- CdSe Quantum Dots: Utilizing Cd-P3HT complexes alone leads to the formation of CdSe quantum dots. []

- Multi-Branched CdSe Nanocrystals: Introducing additional (4-bromobenzyl)phosphonic acid alongside the Cd-P3HT complexes, in a 1:1 ratio, results in the formation of multi-branched CdSe nanocrystals. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.